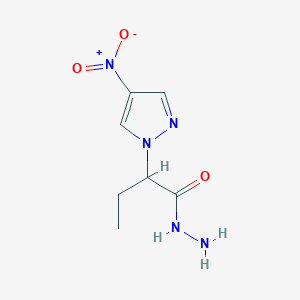
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is a chemical compound with the molecular formula C7H11N5O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives . The nitro group in the compound may play a crucial role in its interaction with biological targets.
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound has a molecular weight of 21319, which is within the range generally considered favorable for oral bioavailability . Its topological polar surface area is 119, suggesting it may have good permeability across biological membranes .
Result of Action
Based on the activities of similar compounds, it may have a range of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. For instance, the compound’s thermal stability is likely to be an important factor in its efficacy and stability
Preparation Methods
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-nitro-1H-pyrazole with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques, such as the use of transition-metal catalysts or photoredox reactions, to improve yield and efficiency .
Chemical Reactions Analysis
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-amino-1H-pyrazol-1-yl)butanehydrazide.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial, anti-inflammatory, and anticancer agents.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide can be compared with other pyrazole derivatives, such as:
2-(4-amino-1H-pyrazol-1-yl)butanehydrazide: This compound is similar but has an amino group instead of a nitro group.
2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide: This compound has a chloro group instead of a nitro group.
2-(4-methyl-1H-pyrazol-1-yl)butanehydrazide: This compound has a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQGGHCPRDMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

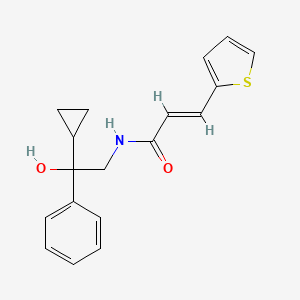

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
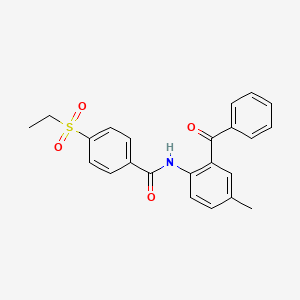
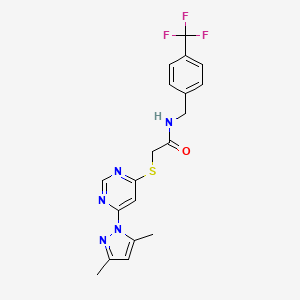


![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)
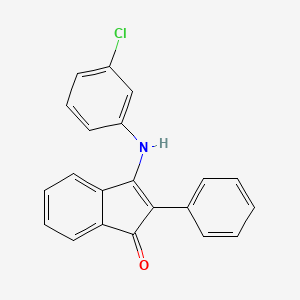
![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)
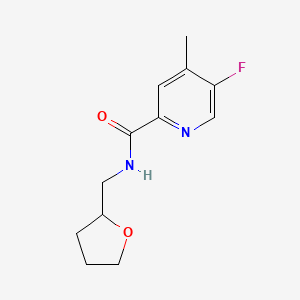
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)
